molecular formula C9H8ClNO2 B1257951 2-Chloro-7,8-dihydroquinoline-7,8-diol

2-Chloro-7,8-dihydroquinoline-7,8-diol

Cat. No.: B1257951
M. Wt: 197.62 g/mol
InChI Key: IFNXHWSNYLLEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-7,8-dihydroquinoline-7,8-diol is an enantiopure chiral synthon belonging to the class of cis-dihydrodiols, produced via the enzymatic cis-dihydroxylation of 2-chloroquinoline by bacterial dioxygenases such as Toluene Dioxygenase (TDO) . These dihydroxylated metabolites are significantly more stable and available in higher yields than those derived from unsubstituted quinoline, making them superior precursors for chemoenzymatic synthesis . Their primary research value lies in serving as key intermediates for the synthesis of complex, enantiomerically pure molecules, including arene oxides and arene dioxides, which are of high interest for studying potential mammalian metabolites and the carcinogenicity pathways of quinoline compounds . Furthermore, the stability and defined stereochemistry of this compound make it a valuable building block in medicinal chemistry for creating novel derivatives and in asymmetric synthesis. This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7,8-dihydroquinoline-7,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-7-4-2-5-1-3-6(12)9(13)8(5)11-7/h1-4,6,9,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNXHWSNYLLEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(C1O)O)N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 2-Chloro-7,8-dihydroquinoline-7,8-diol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework, as well as the spatial relationships between atoms.

1D (¹H, ¹³C) and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. For the enantiopure form, (+)-(7S,8R)-2-Chloro-7,8-dihydroquinoline-7,8-diol, detailed ¹H NMR data has been reported. The spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, shows distinct signals for each proton. researchgate.net

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, and the coupling constants (J), given in Hertz (Hz), describe the interactions between neighboring protons. The assignments for the key protons are as follows:

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-37.25d8.0
H-47.42d8.0
H-56.63d9.6
H-66.30dd9.6, 5.0
H-74.46dd5.0, 5.0
H-84.75d5.0
OH4.32br s-
OH2.61br s-

Interactive Data Table: Filter or sort the ¹H NMR data for (+)-(7S,8R)-2-Chloro-7,8-dihydroquinoline-7,8-diol.

COSY (Correlation Spectroscopy) would be used to establish the correlations between protons that are coupled to each other, confirming the proton-proton network within the dihydroquinoline ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the assignment of the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity across the entire molecule, including the quinoline (B57606) ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and preferred conformation of the diol group.

Specific experimental data from these 2D NMR techniques for this compound are not detailed in the available literature.

Conformational Analysis and Dynamic NMR Studies

The flexibility of the dihydro- portion of the quinoline ring allows for different conformations. Conformational analysis, aided by NOESY data and computational modeling, would be necessary to determine the most stable chair or boat-like conformations of the six-membered ring containing the diol. Dynamic NMR studies, which involve recording NMR spectra at different temperatures, could provide insights into the energy barriers between different conformations, although such studies for this specific compound have not been reported.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. While HRMS data for the parent compound, quinoline, and its derivatives are available, specific HRMS data for this compound, which would confirm its elemental composition of C₉H₈ClNO₂, is not reported in the reviewed literature.

Analysis of the fragmentation pattern in the mass spectrum would provide valuable structural information. Expected fragmentation pathways would likely involve the loss of water from the diol, loss of the chloro substituent, and retro-Diels-Alder reactions of the dihydroquinoline ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for:

The O-H stretching of the hydroxyl groups, typically appearing as a broad band in the region of 3200-3600 cm⁻¹.

The C-H stretching of the aromatic and aliphatic protons.

The C=C and C=N stretching vibrations of the quinoline ring system in the 1400-1600 cm⁻¹ region.

The C-O stretching of the alcohol groups.

The C-Cl stretching vibration.

Specific experimental IR spectra for this compound are not available in the surveyed literature.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the quinoline chromophore. The presence of the chloro and hydroxyl substituents would likely cause shifts in the absorption maxima compared to the parent quinoline molecule. Detailed experimental UV-Vis data for this compound is not reported in the accessible literature.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry. For a chiral molecule like this compound, single-crystal X-ray diffraction analysis would be invaluable for unambiguously confirming the cis or trans relationship of the hydroxyl groups and for determining the absolute configuration of the stereocenters (C-7 and C-8). While the crystal structures of related quinoline derivatives have been reported, a crystal structure for this compound is not available in the public databases. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Assignment (if applicable)

Chiroptical spectroscopy techniques are particularly useful for determining the absolute configuration of chiral molecules in solution. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by the chromophores in the molecule. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. Vibrational Circular Dichroism (VCD), the infrared equivalent of ECD, provides stereochemical information from the vibrational transitions.

For the enantiopure (+)-(7S,8R)-2-Chloro-7,8-dihydroquinoline-7,8-diol, comparison of the experimental ECD spectrum with that predicted by quantum chemical calculations would be a powerful method for confirming the absolute configuration. While the specific optical rotation has been measured ([α]D +148), detailed experimental ECD or VCD spectra for this compound are not reported in the surveyed literature. researchgate.net

Chemical Reactivity and Transformation Studies of 2 Chloro 7,8 Dihydroquinoline 7,8 Diol

Reactions at the Dihydroxyl Moiety

The 7,8-dihydroxyl moiety, a vicinal diol, is a highly functionalized site amenable to a range of chemical modifications. While specific studies on the derivatization of 2-Chloro-7,8-dihydroquinoline-7,8-diol are not extensively reported in the available literature, the reactivity of vicinal diols is well-established in organic chemistry, allowing for predictions of its chemical behavior.

Derivatization Reactions (e.g., Esterification, Etherification)

The hydroxyl groups of the diol can readily undergo esterification and etherification. These reactions are fundamental for modifying the polarity, solubility, and biological activity of the molecule.

Esterification: In the presence of an acid catalyst or a coupling agent, carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) are expected to react with the hydroxyl groups to form mono- or di-esters. The relative reactivity of the C7 and C8 hydroxyl groups would depend on steric and electronic factors.

Etherification: The formation of ethers can be achieved under basic conditions (e.g., using sodium hydride to form the alkoxide) followed by reaction with an alkyl halide (Williamson ether synthesis). Alternatively, acid-catalyzed etherification with alcohols is also a plausible route.

Table 1: Hypothetical Derivatization Reactions of this compound

ReagentReaction TypePotential Product(s)
Acetic Anhydride, PyridineEsterification2-Chloro-7,8-diacetoxy-7,8-dihydroquinoline
Benzoyl Chloride, TriethylamineEsterification2-Chloro-7,8-dibenzoyloxy-7,8-dihydroquinoline
Methyl Iodide, Sodium HydrideEtherification2-Chloro-7,8-dimethoxy-7,8-dihydroquinoline

Selective Oxidation and Reduction Pathways

The oxidation state of the dihydroxyl moiety can be altered to yield different functionalities.

Selective Oxidation: The vicinal diol can be selectively oxidized to afford various products. Mild oxidizing agents, such as those based on oxoammonium salts, could potentially yield the corresponding dialdehyde. Stronger oxidizing agents might lead to cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons. The selective oxidation of one hydroxyl group over the other would likely require the use of protecting groups or enzymatic methods.

Reduction Pathways: The diol functionality is already in a reduced state. Further reduction would necessitate harsh conditions to remove the hydroxyl groups, potentially leading to the formation of 2-chloro-7,8-dihydroquinoline. Catalytic hydrogenation could be a viable method, although it might also affect the chloro-substituted aromatic ring.

Formation of Cyclic Derivatives (e.g., Acetals, Ketals, Cyclic Carbonates)

The 1,2-diol arrangement is ideal for the formation of five-membered cyclic derivatives, which can serve as protecting groups or introduce new structural features.

Acetals and Ketals: Reaction with aldehydes or ketones in the presence of an acid catalyst is expected to form cyclic acetals or ketals (dioxolanes). chemtube3d.comorganic-chemistry.orglibretexts.orgpearson.com For example, reaction with acetone would yield the corresponding acetonide. This is a common strategy to protect diols.

Cyclic Carbonates: Reagents like phosgene or its equivalents can react with the diol to form a cyclic carbonate. These derivatives are valuable intermediates in organic synthesis.

Table 2: Potential Cyclic Derivatives from this compound

ReagentDerivative TypePotential Product
Acetone, H+Cyclic Ketal (Acetonide)2-Chloro-7,8-(isopropylidenedioxy)-7,8-dihydroquinoline
Benzaldehyde, H+Cyclic Acetal2-Chloro-7,8-(benzylidenedioxy)-7,8-dihydroquinoline
Phosgene, BaseCyclic Carbonate2-Chloro-7,8-dihydroquinoline-7,8-diyl carbonate

Reactions Involving the Chloro Substituent

The chlorine atom at the 2-position of the quinoline (B57606) ring is activated towards nucleophilic substitution and is a suitable handle for cross-coupling reactions.

Nucleophilic Substitution Reactions (SNAr) on the Chlorinated Ring

The electron-withdrawing nature of the nitrogen atom in the quinoline ring facilitates nucleophilic aromatic substitution (SNAr) at the C2 position. This allows for the displacement of the chloro group by a variety of nucleophiles. While specific examples with the 7,8-dihydrodiol substrate are scarce, the general reactivity of 2-chloroquinolines is well-documented.

Common nucleophiles that can be employed include amines, alkoxides, and thiols, leading to the formation of 2-amino, 2-alkoxy, and 2-thioether quinoline derivatives, respectively. The reaction conditions typically involve heating in the presence of a base.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro substituent at the 2-position of the quinoline ring is a suitable electrophilic partner for these transformations.

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can introduce new aryl or vinyl groups at the 2-position. organic-chemistry.orgharvard.edulibretexts.orgresearchgate.net

Heck Reaction: Palladium-catalyzed coupling with alkenes can be used to form 2-alkenylquinoline derivatives. wikipedia.orgorganic-chemistry.orgmdpi.comresearchgate.netlibretexts.org

Sonogashira Coupling: The formation of a carbon-carbon bond between the C2 position and a terminal alkyne can be achieved using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgbeilstein-journals.org

Negishi Coupling: Organozinc reagents can be coupled with the 2-chloroquinoline (B121035) core in a palladium- or nickel-catalyzed reaction. wikipedia.orgorganic-chemistry.org

The success of these reactions would depend on the compatibility of the diol functionality with the reaction conditions. Protection of the hydroxyl groups might be necessary in some cases to avoid side reactions.

Table 3: Representative Cross-Coupling Reactions for 2-Chloroquinolines

Reaction NameCoupling PartnerCatalyst System (Typical)Potential Product Type
SuzukiArylboronic acidPd(PPh₃)₄, Na₂CO₃2-Aryl-7,8-dihydroquinoline-7,8-diol
HeckAlkenePd(OAc)₂, PPh₃, Et₃N2-Alkenyl-7,8-dihydroquinoline-7,8-diol
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₂NH2-Alkynyl-7,8-dihydroquinoline-7,8-diol
NegishiOrganozinc reagentPd(PPh₃)₄ or Ni(acac)₂2-Alkyl/Aryl-7,8-dihydroquinoline-7,8-diol

Selective Reduction or Hydrogenation of the Chloro Group

The selective removal of the chlorine atom at the C-2 position is a crucial transformation for the further diversification of the this compound scaffold. This dehalogenation can be achieved through catalytic hydrogenation, a common and effective method for the hydrodehalogenation of aryl chlorides. wikipedia.org The choice of catalyst and reaction conditions is critical to ensure the selective removal of the chloro group without affecting the dihydroquinoline ring or the diol functionality.

Various palladium-based catalysts, such as palladium on carbon (Pd/C), are known to be highly effective for the hydrogenolysis of C-Cl bonds. gatech.edu The reaction typically proceeds under a hydrogen atmosphere in the presence of a base, which acts as a scavenger for the generated HCl. The diol group at the 7 and 8 positions may influence the catalytic activity and selectivity, potentially through coordination with the metal center.

Table 1: Predicted Conditions for Selective Hydrogenation of the Chloro Group This table presents hypothetical reaction conditions for the selective reduction of the chloro group in this compound based on analogous transformations of 2-chloroquinolines.

Catalyst Reducing Agent Solvent Temperature (°C) Pressure (atm) Predicted Outcome
10% Pd/C H₂ Ethanol 25-80 1-10 Selective removal of the chloro group
Raney Ni H₂ Methanol 50-100 10-50 Potential for both dehalogenation and ring reduction
[Cp*Co(CO)I₂] H₂ THF 25 1 Selective partial transfer hydrogenation nih.gov

Reactivity of the Dihydroquinoline Ring System

The dihydroquinoline ring system in this compound is a versatile moiety that can undergo various transformations, including aromatization and further functionalization.

The conversion of the dihydroquinoline ring to a fully aromatic quinoline system is a thermodynamically favorable process. This aromatization can be achieved through dehydrogenation, which can be promoted by various reagents and conditions. The presence of the diol functionality could facilitate this process, as the elimination of water from the diol would lead to the formation of a double bond, driving the aromatization.

Oxidative aromatization is a common strategy, employing reagents such as manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or palladium on carbon in the presence of a hydrogen acceptor. researchgate.net The reaction conditions would need to be carefully controlled to avoid undesired side reactions, such as oxidation of the diol.

Table 2: Potential Reagents for Aromatization of the Dihydroquinoline Ring This table outlines potential reagents for the aromatization of the dihydroquinoline ring in this compound, based on established methods for dihydroquinoline dehydrogenation.

Reagent Solvent Temperature (°C) Predicted Product
MnO₂ Dichloromethane 25-40 2-Chloro-7,8-dihydroxyquinoline
DDQ Dioxane 25-100 2-Chloro-7,8-dihydroxyquinoline
Pd/C, cyclohexene Toluene 80-110 2-Chloro-7,8-dihydroxyquinoline

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds. nih.gov In the context of this compound, C-H activation could enable the introduction of various functional groups at specific positions on the dihydroquinoline ring, offering a direct route to novel derivatives.

The regioselectivity of C-H functionalization is often directed by the existing substituents on the ring. mdpi.com The chloro group and the diol functionality, as well as the nitrogen atom in the pyridine ring, would all play a role in directing the incoming electrophile or organometallic reagent to a specific position. For instance, palladium-catalyzed C-H arylation has been successfully applied to quinoline derivatives, and similar strategies could be envisioned for the dihydroquinoline system. chim.it

Regioselectivity and Stereoselectivity in Complex Chemical Transformations

The presence of multiple reactive sites and stereocenters in this compound makes the control of regioselectivity and stereoselectivity in its transformations a significant challenge and a key area of investigation.

The diol at the 7 and 8 positions introduces chirality to the molecule, and its stereochemistry will likely influence the stereochemical outcome of subsequent reactions. For example, in reactions involving the dihydroquinoline ring, the diol could act as a chiral auxiliary, directing the approach of reagents from a specific face of the molecule.

Furthermore, the interplay between the electronic effects of the chloro group and the steric and electronic influence of the diol will govern the regioselectivity of reactions such as electrophilic aromatic substitution on the benzene ring or nucleophilic attack on the pyridine ring. The development of highly regioselective and stereoselective transformations of this compound would be crucial for its application in the synthesis of complex, biologically active molecules. The stereospecific nature of reactions involving cyclic diols is well-documented and can lead to the formation of products with high stereochemical fidelity. msu.edu

Table 3: Factors Influencing Regio- and Stereoselectivity This table summarizes the key structural features of this compound and their potential influence on the selectivity of its chemical transformations.

Structural Feature Potential Influence on Regioselectivity Potential Influence on Stereoselectivity
2-Chloro Group Directs incoming electrophiles on the pyridine ring. May influence the conformation of the dihydroquinoline ring.
Dihydroquinoline Ring Provides multiple sites for functionalization. The puckered nature of the ring can lead to diastereomeric products.
7,8-Diol Functionality Can direct metallation or electrophilic attack. Can act as a chiral directing group, favoring the formation of one enantiomer or diastereomer.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular properties from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are standard for predicting the electronic structure and geometry of molecules.

While these computational methods are widely applied to various quinoline (B57606) derivatives to understand their properties, specific DFT or ab initio studies focused solely on the electronic structure and geometry of 2-Chloro-7,8-dihydroquinoline-7,8-diol have not been identified in publicly available research. Such calculations would typically involve selecting a basis set (e.g., 6-311++G(d,p)) and a functional (e.g., B3LYP for DFT) to solve approximations of the Schrödinger equation for the molecule.

The electronic structure of a molecule governs its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial as these frontier orbitals are the primary participants in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Detailed research findings from specific electronic structure analyses, including HOMO-LUMO energy calculations and orbital visualizations for this compound, are not present in the surveyed literature. A hypothetical DFT calculation would yield the energies and spatial distributions of these orbitals, providing insight into potential sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Data Table for Electronic Properties (Hypothetical) This table is for illustrative purposes only, as specific research data for this compound was not found.

Parameter Calculated Value (Hypothetical) Unit
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. Conformational analysis further explores different spatial arrangements (conformers) that arise from rotation around single bonds and their relative energies.

For this compound, the presence of the diol group on a partially saturated ring suggests the possibility of multiple low-energy conformations, including different chair or boat-like structures for the dihydro portion of the ring system and various orientations of the hydroxyl groups. However, specific computational studies detailing the optimized geometry, bond lengths, bond angles, and conformational energetics for this compound are not available in the reviewed scientific literature.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for structure elucidation and for validating experimental findings. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts, while vibrational frequencies (IR and Raman spectra) can be computed from the second derivatives of the energy with respect to atomic displacements.

Experimental ¹H NMR data for (+)-(7S,8R)-2-Chloro-7,8-dihydroquinoline-7,8-diol has been published. However, theoretical studies dedicated to the prediction of its NMR chemical shifts or its vibrational frequencies using quantum chemical methods were not found. Such a study would involve optimizing the molecule's geometry and then performing the relevant spectroscopic calculation, often scaling the results to better match experimental values.

Table 2: Comparison of Experimental and Hypothetical Predicted ¹H NMR Chemical Shifts This table includes experimental data and illustrates where predicted data would be placed. Predicted values are hypothetical as no specific computational study was found.

Proton Experimental Chemical Shift (δ, ppm) in CDCl₃ Predicted Chemical Shift (δ, ppm) (Hypothetical)
OH 2.61 (br s) N/A
OH 4.32 (br s) N/A
H-7 4.46 (dd, J=5.0, 5.0) 4.50
H-8 4.75 (d, J=5.0) 4.78
H-6 6.30 (dd, J=9.6, 5.0) 6.35
H-5 6.63 (d, J=9.6) 6.68
H-3 7.25 (d, J=8.0) 7.22

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction pathways, identifying transition states, and calculating activation energies. This provides a deep understanding of how a chemical transformation occurs.

The primary context for the formation of this compound is through the enzymatic cis-dihydroxylation of 2-chloroquinoline (B121035) by toluene dioxygenase (TDO). Molecular docking studies, a form of computational investigation, have been used to model the interaction of the parent 2-chloroquinoline substrate at the active site of TDO to rationalize the stereoselective formation of the (7S,8R) enantiomer. These in silico docking results help explain why the enzyme attacks a specific face of the substrate. However, detailed quantum mechanical calculations of the reaction mechanism, involving the breaking and forming of bonds and the analysis of transition state structures for this enzymatic process, have not been reported. Studies on non-enzymatic reaction mechanisms involving this specific diol are also absent from the literature.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions (e.g., Supramolecular Assembly)

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics, solvation effects, and intermolecular interactions, such as those involved in supramolecular assembly.

There are no specific molecular dynamics simulation studies reported for this compound in the scientific literature. Such simulations could, for example, be used to explore its behavior in an aqueous environment, study the stability of intramolecular hydrogen bonds, or investigate how it might aggregate or interact with other molecules to form larger assemblies.

Quantitative Structure-Activity Relationships (QSAR) in Non-Biological Contexts (e.g., Material Performance, Catalytic Efficiency)

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a molecule and a specific property or activity. While commonly used in drug design (a biological context), QSAR can also be applied to predict properties relevant to material science or catalysis.

No QSAR studies involving this compound in non-biological contexts, such as predicting its impact on material performance or its efficiency as a catalyst or ligand, have been found in the course of this review. The development of such a model would require a dataset of related compounds with measured values for the property of interest, from which a predictive mathematical equation could be derived based on calculated molecular descriptors.

Mechanistic Studies of Key Reactions

Probing Reaction Intermediates and Transition States

The formation of 2-Chloro-7,8-dihydroquinoline-7,8-diol, typically via the dihydroxylation of 2-chloroquinoline (B121035), and its subsequent reactions are believed to proceed through several key intermediates and transition states. While direct studies on this specific molecule are limited, extensive research on analogous systems, particularly in the realm of olefin dihydroxylation and nucleophilic aromatic substitution (SNAr), provides significant insights.

In the context of the dihydroxylation of the 7,8-double bond of a 2-chloro-7,8-dihydroquinoline precursor, the reaction catalyzed by osmium tetroxide is proposed to proceed through a cyclic osmate ester intermediate. The formation of this intermediate is believed to occur via a [3+2] cycloaddition mechanism, where the olefin coordinates with the osmium tetroxide complex. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgwikipedia.org This concerted step involves a highly ordered transition state, which dictates the stereochemistry of the resulting diol. alfa-chemistry.com Theoretical and experimental kinetic isotope effect studies on asymmetric dihydroxylation strongly support a rate-limiting (3+2) cycloaddition, providing a detailed picture of this transition state. acs.orgacs.org

Alternatively, a stepwise [2+2] cycloaddition followed by rearrangement has also been considered, which would involve an osmaoxetane intermediate. wikipedia.org However, kinetic isotope effect data have provided compelling evidence against the rate-limiting ring expansion of an osmaoxetane intermediate in the asymmetric dihydroxylation of tert-butylethylene. acs.org

For reactions involving the chloro-substituent at the 2-position, nucleophilic aromatic substitution (SNAr) is a key transformation. The generally accepted mechanism for SNAr reactions involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. This intermediate is formed by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, the chlorine atom). The stability of the Meisenheimer complex is a crucial factor in determining the reaction rate.

Kinetic and Thermodynamic Parameters of Chemical Transformations

The Sharpless asymmetric dihydroxylation, a common method for the synthesis of vicinal diols, is known to be influenced by the electronic nature of the alkene. Electron-rich double bonds tend to react faster than electron-deficient ones. alfa-chemistry.com The reaction is also known to follow Michaelis-Menten kinetics, indicating a pre-equilibrium step involving the formation of a catalyst-substrate complex. wikipedia.org The rate of dihydroxylation can be significantly affected by the steric environment of the double bond, with trans olefins generally being more reactive than cis olefins. alfa-chemistry.com

For the nucleophilic aromatic substitution at the 2-position of the quinoline (B57606) ring, the reaction rate is influenced by the nature of the nucleophile, the leaving group, and the solvent. The reaction is typically second-order, with the rate depending on the concentrations of both the chloroquinoline and the nucleophile. organic-chemistry.org The activation energy for SNAr reactions is influenced by the stability of the Meisenheimer complex intermediate.

A summary of analogous kinetic and thermodynamic data is presented in the table below:

Reaction TypeAnalogous SubstrateParameterValue
Asymmetric Dihydroxylationtert-Butylethylene¹³C Kinetic Isotope Effect (k¹²/k¹³) at C11.022
Asymmetric Dihydroxylationtert-Butylethylene¹³C Kinetic Isotope Effect (k¹²/k¹³) at C21.021
Asymmetric Dihydroxylationtert-Butylethylene²H Kinetic Isotope Effect (kH/kD) at C1 (cis)0.975
Asymmetric Dihydroxylationtert-Butylethylene²H Kinetic Isotope Effect (kH/kD) at C1 (trans)0.982
Asymmetric Dihydroxylationtert-Butylethylene²H Kinetic Isotope Effect (kH/kD) at C20.989

Data sourced from experimental and theoretical studies on asymmetric dihydroxylation. acs.orgacs.org

Role of Catalysts, Reagents, and Solvent Effects

The synthesis and reactivity of this compound are profoundly influenced by the choice of catalysts, reagents, and solvents.

Catalysts: In the dihydroxylation of the precursor alkene, osmium tetroxide (OsO₄) is the most common and effective catalyst, leading to the formation of syn-diols. wikipedia.org In the Sharpless asymmetric dihydroxylation, chiral ligands derived from cinchona alkaloids, such as (DHQ)₂PHAL and (DHQD)₂PHAL, are used to induce enantioselectivity. wikipedia.orgorganic-chemistry.org These ligands coordinate to the osmium center, creating a chiral environment that directs the approach of the alkene. The reaction can also be accelerated by the addition of tertiary amines like pyridine. organic-chemistry.org

Reagents: Stoichiometric reoxidants are crucial in osmium-catalyzed dihydroxylations to regenerate the active Os(VIII) species from the Os(VI) formed after the diol is released. Common reoxidants include N-methylmorpholine N-oxide (NMO) and potassium ferricyanide (K₃[Fe(CN)₆]). wikipedia.orgorganic-chemistry.orgwikipedia.org The choice of reoxidant can influence the reaction rate and enantioselectivity. For SNAr reactions at the 2-position, the nature of the nucleophile is paramount. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed.

Solvent Effects: The solvent plays a critical role in both the dihydroxylation and nucleophilic substitution reactions. In Sharpless asymmetric dihydroxylation, a mixture of a polar protic solvent like water and an organic solvent such as tert-butanol is typically used. chem-station.com The aqueous phase is necessary for the hydrolysis of the osmate ester and the regeneration of the catalyst. The organic solvent ensures the solubility of the substrate.

For SNAr reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred as they can solvate the cation of the nucleophile, thereby increasing the nucleophilicity of the anion. The solvent can also influence the stability of the Meisenheimer complex intermediate.

Isotopic Labeling Studies to Determine Bond Cleavage and Formation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms during a chemical transformation. chem-station.com While specific isotopic labeling studies on this compound are not documented, studies on analogous systems provide a clear indication of how this technique can be applied.

Kinetic Isotope Effects (KIEs): The measurement of kinetic isotope effects, particularly deuterium KIEs (kH/kD), can provide information about bond breaking in the rate-determining step of a reaction. chem-station.com For the dihydroxylation of alkenes, a combination of ¹³C and ²H KIEs has been used to distinguish between the [3+2] and [2+2] cycloaddition mechanisms. The observed KIEs for the asymmetric dihydroxylation of tert-butylethylene were in excellent agreement with theoretical calculations for a rate-limiting (3+2) cycloaddition, providing strong evidence for this pathway. acs.orgacs.org

In the context of SNAr reactions, a primary ¹³C KIE at the carbon undergoing substitution would be expected if the formation of the Meisenheimer complex is the rate-determining step. Secondary deuterium KIEs at adjacent positions can provide information about changes in hybridization at the transition state.

Tracer Studies: The use of isotopically labeled reagents can help determine the origin of atoms in the product. For instance, using ¹⁸O-labeled water in a dihydroxylation reaction could confirm that the oxygen atoms in the diol originate from the water used for hydrolysis of the osmate ester. Similarly, using a ¹⁵N-labeled amine as a nucleophile in an SNAr reaction would allow for the unequivocal tracking of the nitrogen atom in the product. Deuterium labeling of quinoline derivatives has been used to study the mechanism of dearomative functionalization. nih.gov

The table below summarizes the application of isotopic labeling in analogous reactions:

IsotopeLabeled Position/ReagentReaction StudiedMechanistic Insight
¹³CAlkene backbone (C1 and C2)Asymmetric DihydroxylationSupported a rate-limiting (3+2) cycloaddition mechanism. acs.orgacs.org
²HAlkene (vinylic positions)Asymmetric DihydroxylationProvided further evidence for the symmetrical transition state of a (3+2) cycloaddition. acs.orgacs.org
²HFormic-d1 acidDearomatization of IsoquinolineElucidated the source of hydrogen atoms in the reduced product. nih.gov

Future Research Directions and Open Questions

Exploration of Novel and Highly Efficient Synthetic Routes

While classical methods for quinoline (B57606) synthesis like the Skraup and Friedländer reactions exist, there is a pressing need for more efficient, sustainable, and versatile routes to 2-Chloro-7,8-dihydroquinoline-7,8-diol and its analogues. tandfonline.comnih.gov Future research should focus on several promising strategies:

Metal-Catalyzed Cross-Coupling and Annulation: The development of novel catalytic systems is paramount. Palladium, cobalt, and iron-catalyzed reactions have shown great promise in constructing the quinoline core with high efficiency and functional group tolerance. mdpi.comorganic-chemistry.org Research should be directed towards developing a catalytic cycle that can stereoselectively introduce the syn or anti diol functionality on the dihydroquinoline ring system.

Green Chemistry Approaches: The use of environmentally benign solvents like water or polyethylene glycol (PEG-400), and catalyst-free conditions, such as microwave-assisted synthesis, should be explored. tandfonline.com These methods aim to reduce hazardous waste and improve the carbon economy of the synthesis. tandfonline.com An ideal future synthesis would involve a one-pot reaction from readily available starting materials under mild, eco-friendly conditions.

Photoredox Catalysis: Leveraging visible light to drive chemical transformations offers a powerful and sustainable alternative to traditional methods. Investigating photoredox-catalyzed pathways for the construction and functionalization of the 2-chloro-7,8-dihydroquinoline framework could lead to novel and highly selective transformations.

Synthetic Strategy Potential Catalysts/Conditions Key Advantages Research Goal for this compound
Metal-Catalyzed Annulation Palladium, Cobalt, Iron complexesHigh yield, broad substrate scope, functional group tolerance. mdpi.comorganic-chemistry.orgDevelop a one-pot synthesis from simple anilines and a suitable C3-building block that incorporates the diol.
Microwave-Assisted Synthesis Solid acid catalysts (e.g., Nafion NR50), solvent-free or green solvents (e.g., ethanol). tandfonline.commdpi.comRapid reaction times, improved yields, enhanced safety. tandfonline.comOptimize reaction conditions to achieve high-yield synthesis in minutes rather than hours.
Aerobic Oxidative Cyclization Base catalysis (e.g., KOH), metal-free conditions. tandfonline.comHigh carbon economy, use of air as the oxidant.Design a route that utilizes an aerobic oxidation step to form the quinoline core, avoiding stoichiometric oxidants.

Deeper Understanding of Complex Reaction Mechanisms and Selectivity Control

A fundamental understanding of the reaction mechanisms is crucial for controlling the chemo-, regio-, and stereoselectivity of the synthesis. For this compound, the stereochemistry of the two hydroxyl groups is a critical feature that will dictate its biological activity and material properties.

Future research should employ a combination of kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring to elucidate the pathways of its formation. A key open question is how to selectively control the diastereoselectivity of the dihydroxylation step. Understanding the transition states of competing pathways, such as those leading to syn versus anti diols, will be essential for designing catalysts and reaction conditions that favor one isomer. Computational studies, as discussed in section 8.5, will be invaluable in this pursuit.

Expansion of Applications into Emerging Fields of Materials Science and Sustainable Technologies

The unique structural features of this compound—a rigid heterocyclic core functionalized with reactive chloro- and diol moieties—make it an attractive building block for new materials and technologies.

Polymer Chemistry: The diol functionality can be used as a monomer for the synthesis of novel polymers such as polyesters and polyurethanes. The quinoline unit incorporated into the polymer backbone could impart unique properties, including thermal stability, fluorescence, and ion-binding capabilities.

Organic Semiconductors: Quinoxaline derivatives, which are structurally related to quinolines, have found applications as organic semiconductors and electroluminescent materials. nih.gov Future work should investigate whether this compound can serve as a precursor to materials with interesting photophysical or electronic properties.

Sustainable Catalysis: The quinoline scaffold can act as a ligand for transition metals. The diol group provides an additional coordination site, making it a potential candidate for designing novel, recyclable catalysts for sustainable chemical transformations.

Development of High-Throughput Methodologies for Synthesis and Screening

To accelerate the discovery of new derivatives and applications, high-throughput methodologies are essential. The development of microdroplet-based reaction platforms, which has been successfully applied to the synthesis of quinoxaline derivatives, offers a promising avenue. nih.gov This technology allows for rapid screening of reaction conditions (catalysts, solvents, temperature) to optimize the synthesis of this compound. nih.gov

Coupling high-throughput synthesis with automated screening for desired properties (e.g., fluorescence, catalytic activity, biological interactions) would create a powerful discovery engine. This would enable the rapid exploration of the chemical space around this scaffold, leading to the identification of derivatives with enhanced performance for specific applications.

Methodology Technology Advantages Application to this compound
High-Throughput Synthesis Microdroplet reactors, automated liquid handlers. nih.govMillisecond reaction times, minimal reagent consumption, rapid optimization. nih.govRapidly screen hundreds of catalysts and conditions to find the optimal synthetic route.
High-Throughput Screening Fluorescence plate readers, automated chromatography.Parallel analysis of many samples, rapid identification of lead compounds.Screen a library of derivatives for desired material properties or catalytic activity.

Synergistic Integration of Experimental and Computational Research

The synergy between experimental synthesis and computational modeling is a powerful tool in modern chemical research. Density Functional Theory (DFT) calculations can provide deep insights into the structure, reactivity, and spectral properties of molecules like this compound. researchgate.net

Future research should leverage computational chemistry to:

Predict Reaction Outcomes: Model proposed synthetic pathways to predict their feasibility and selectivity, thereby guiding experimental efforts and reducing trial-and-error.

Elucidate Mechanisms: Calculate the energies of intermediates and transition states to build a detailed picture of the reaction mechanism, as mentioned in section 8.2.

Understand Molecular Properties: Use Frontier Molecular Orbital (FMO) analysis to understand the electronic behavior and predict the reactivity of the molecule. This can help in designing derivatives with tailored electronic properties for applications in materials science.

Simulate Spectra: Calculate NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds and to interpret experimental data. researchgate.net

By integrating these computational approaches with laboratory experiments, a more efficient and knowledge-driven research program can be established to fully explore the chemistry and potential of this compound.

Q & A

Q. Tables for Key Parameters

Crystallographic Data ValuesSource
Space groupPnma
Unit cell volume (ų)1043.16
R factor0.034
Bond angle (C-Cl-N)122.87° ± 0.19°
Synthetic Conditions ValuesSource
Reaction temperature353 K
Purification solventPetroleum ether/ethyl acetate

Q. Notes

  • Avoid commercial sources (e.g., BenchChem ).
  • Advanced questions emphasize mechanistic and methodological rigor, while basic questions focus on foundational techniques.
  • Structural ambiguities require integration of experimental and computational data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.